molecular formula C20H17ClN2O4 B2702925 Ethyl 2-[(2-chloropyridine-4-carbonyloxy)methyl]-4-methylquinoline-3-carboxylate CAS No. 1241475-32-0

Ethyl 2-[(2-chloropyridine-4-carbonyloxy)methyl]-4-methylquinoline-3-carboxylate

Cat. No.: B2702925
CAS No.: 1241475-32-0
M. Wt: 384.82
InChI Key: ZFYFCHJGBIPJGY-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-chloropyridine-4-carbonyloxy)methyl]-4-methylquinoline-3-carboxylate is a complex organic compound that features a quinoline core structure substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2-chloropyridine-4-carbonyloxy)methyl]-4-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common approach is the esterification of 2-chloropyridine-4-carboxylic acid with ethyl alcohol in the presence of a catalyst. This is followed by a coupling reaction with 4-methylquinoline-3-carboxylic acid under controlled conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-chloropyridine-4-carbonyloxy)methyl]-4-methylquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the chloropyridine ring .

Scientific Research Applications

Ethyl 2-[(2-chloropyridine-4-carbonyloxy)methyl]-4-methylquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-chloropyridine-4-carbonyloxy)methyl]-4-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or bind to specific receptors, leading to a therapeutic effect. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-chloropyridine-4-carboxylate: Shares the chloropyridine moiety but lacks the quinoline structure.

    4-methylquinoline-3-carboxylic acid: Contains the quinoline core but lacks the chloropyridine and ester functionalities.

Uniqueness

Ethyl 2-[(2-chloropyridine-4-carbonyloxy)methyl]-4-methylquinoline-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-[(2-chloropyridine-4-carbonyl)oxymethyl]-4-methylquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4/c1-3-26-20(25)18-12(2)14-6-4-5-7-15(14)23-16(18)11-27-19(24)13-8-9-22-17(21)10-13/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYFCHJGBIPJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1COC(=O)C3=CC(=NC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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